Nickel formate

Description

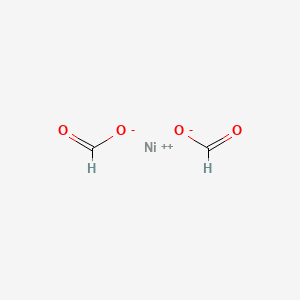

Structure

3D Structure of Parent

Properties

IUPAC Name |

nickel(2+);diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Ni/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPNKQREYVVATQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890523 | |

| Record name | Formic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel formate is an odorless green solid. Sinks in and mixes with water. (USCG, 1999), Odorless green solid; [CAMEO] | |

| Record name | NICKEL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel(II) formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 200-250 °C | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACIDS, AMMONIUM HYDROXIDE; 13 MG/L OF COLD WATER /NICKEL FORMATE DIHYDRATE/ | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.15 at 20 °C | |

| Record name | NICKEL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3349-06-2; 15694-70-9(dihydrate), 3349-06-2, 15843-02-4 | |

| Record name | NICKEL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003349062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015843024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formic acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4YT27N8QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Nickel formate can be synthesized through several methods:

-

Reaction with Nickel (II) Acetate or Nickel (II) Hydroxide

Reaction: Ni(OH)₂ + 2HCOOH → Ni(HCOO)₂ + 2H₂O

Conditions: This reaction involves reacting nickel (II) hydroxide with formic acid.

-

Reaction with Sodium Formate and Nickel (II) Sulphate

Reaction: NiSO₄ + 2HCOONa → Ni(HCOO)₂ + Na₂SO₄

Conditions: This method involves reacting sodium formate with nickel (II) sulphate.

-

Industrial Production

Chemical Reactions Analysis

Decomposition in Oxygenated Environments

Heating nickel formate in oxygen (200-300°C) yields nickel oxide (NiO) and carbon dioxide (CO₂) as primary products . The reaction follows a nucleation-growth mechanism at the carboxylate/oxide interface, with an activation energy of 150 ± 10 kJ mol⁻¹ .

Key Observations :

-

No residual carbon or secondary oxides form.

-

Reaction kinetics are comparable to vacuum pyrolysis, suggesting minimal product-phase inhibition .

Vacuum Pyrolysis

Under vacuum (300°C), decomposition produces metallic nickel alongside gaseous products :

Notable Features :

-

Self-redox reaction: Nickel is reduced to Ni⁰, while formate ligands oxidize to CO₂ and H₂ .

-

Produces ultrafine Ni nanoparticles (1–30 nm) with catalytic applications .

| Condition | Products | Particle Size | Ref |

|---|---|---|---|

| Oxygen, 250°C | NiO, CO₂ | N/A | |

| Vacuum, 300°C | Ni, CO₂, H₂O, H₂ | 1–30 nm |

Hydrogenation Catalysis

This compound-derived nanoparticles serve as efficient catalysts for hydrogenation reactions :

-

Mechanism : Metallic Ni nanoparticles activate H₂, enabling substrate reduction.

-

Performance : High surface area (∼1 nm particles) enhances turnover frequency in alkene/alkyne hydrogenation .

Electrocatalytic Formate Oxidation

Nickel complexes mediate formate-to-CO₂ conversion with proton and electron release :

Key Findings :

-

Turnover frequencies reach 15.8 s⁻¹ using [Ni(Pᵣ₂Nᴿ'₂)₂(CH₃CN)]²⁺ complexes .

-

Pendant amines facilitate β-deprotonation, critical for rate-limiting steps .

Cross-Coupling Reactions

This compound participates in radical-mediated cross-couplings, enabling C–C bond formation :

-

Example : Reductive 1,2-dicarbofunctionalization of alkenes.

-

Mechanism : Ligand redox activity (e.g., bipyridine) stabilizes nickel-centered radicals .

Alkali-Metal-Triggered Transformations

Deprotonation of nickel-bound formate by alkali metal amides (Li, Na, K) yields diverse products :

-

Li/Na/K Systems : Stabilize Ni–CO adducts with varying CO activation capacities.

-

Reactivity :

Redox Activity in Nickel Complexes

Ligand geometry dictates redox behavior:

-

Octahedral vs. Square Planar : Octahedral [Ni(bpy)₃]²⁺ favors ligand-centered radicals, while square-planar [Ni(Pyrox)]⁺ exhibits metal-centered redox .

CO₂ Conversion

This compound facilitates CO₂ activation via formate intermediates :

-

Pathway : Deprotonation generates reactive CO₂²⁻ species for C–C coupling or CO release.

-

Efficiency : Alkali metal ions (e.g., K⁺) enhance selectivity toward oxalate formation .

Hydrogen Evolution Coupled to Ethylene Glycol Oxidation

Nickel selenide catalysts derived from this compound enable simultaneous H₂ evolution and formate production :

Performance : Faradaic efficiency >90% for formate at 1.45 V vs. RHE .

Stability and Decomposition Byproducts

Thermogravimetric analysis (TGA) reveals multistep decomposition :

Scientific Research Applications

Catalytic Applications

Hydrogenation of Oils

Nickel formate is widely used as a catalyst in the hydrogenation of vegetable oils, particularly in the production of margarine. The compound facilitates the conversion of unsaturated fats to saturated fats through catalytic hydrogenation, making it essential in the food industry .

Catalyst Precursor for Carbon Nanotubes

this compound serves as an effective precursor for nickel nanoparticles used in the growth of carbon nanotubes (CNTs). The thermal decomposition of this compound at relatively low temperatures (around 350 °C) allows for the formation of highly active nickel nanoparticles, which are crucial for CNT synthesis via chemical vapor deposition (CVD) methods. This application is significant due to the increasing demand for CNTs in electronics and materials science .

Materials Science

Production of Nickel Nanoparticles

this compound has been employed to produce micrometer-scale nickel particles through techniques such as ultrasonic spray pyrolysis. This method allows for phase-pure nickel to be obtained at lower temperatures compared to other nickel salts, enhancing its utility in various applications, including battery technology and hybrid electronic devices .

Thick-Film Technology

In thick-film technology, this compound is utilized to create spherical, agglomeration-free nickel particles that are essential for manufacturing thick-film electrodes and capacitors. This application highlights the compound's role in replacing more expensive noble metals like platinum and palladium due to its cost-effectiveness and good conductivity .

Environmental Applications

Wastewater Treatment

this compound has shown potential in environmental applications, particularly in wastewater treatment processes where it can act as a catalyst for the degradation of organic pollutants. Its effectiveness in enhancing chemical reactions makes it a candidate for improving treatment efficiency .

Case Study 1: Carbon Nanotube Growth

A study demonstrated that this compound could be thermally decomposed to produce nickel nanoparticles with a narrow size distribution, which are ideal for CNT growth. The research highlighted that these nanoparticles could effectively serve as catalytic seeds, enhancing the efficiency of CNT synthesis while maintaining low production costs .

Case Study 2: Hydrogenation Process Optimization

Research into the use of this compound in the hydrogenation of oils indicated that its catalytic properties significantly improved reaction rates compared to traditional methods. The study found that using this compound reduced operational costs and increased yield in margarine production processes .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Hydrogenation | Used as a catalyst for converting vegetable oils | Cost-effective; enhances yield |

| Carbon Nanotube Growth | Precursor for nickel nanoparticles in CVD | Low temperature processing; high activity |

| Thick-Film Technology | Produces spherical nickel particles for electronics | Replaces noble metals; cost savings |

| Wastewater Treatment | Catalytic degradation of organic pollutants | Improves treatment efficiency |

Mechanism of Action

The mechanism of action of nickel formate involves its decomposition and interaction with other compounds:

Comparison with Similar Compounds

Metal Formates in Pyrolysis and Catalysis

Key Findings :

Nickel Phosphides in CO₂ Reduction (CO2RR)

| Compound | Formula | CO2RR Products | Overpotential (vs. RHE) | Faradaic Efficiency (FE) | Mechanism |

|---|---|---|---|---|---|

| Nickel phosphides | NiₓPᵧ | Formic acid (C1), C3–C4 compounds | +10 mV | Up to 98% | Formate pathway via phosphino-hydrides |

| Copper phosphides | CuₓPᵧ | Similar to NiₓPᵧ | Higher than NiₓPᵧ | Lower than NiₓPᵧ | Formate pathway |

| Iron phosphides | FeₓPᵧ | Similar to NiₓPᵧ | Higher than NiₓPᵧ | Lower than NiₓPᵧ | Formate pathway |

Key Findings :

- Nickel phosphides (NiₓPᵧ) exhibit superior CO2RR efficiency at low overpotentials compared to Cu/Fe phosphides, attributed to their optimized P stoichiometry and surface-bound phosphino-hydride active sites .

- All phosphides share the formate pathway, but Ni-based catalysts achieve higher selectivity for multi-carbon products .

Nickel-Cobalt Electrocatalysts in Glycerol Oxidation

| Catalyst | Ni:Co Ratio | Primary Product | Faradaic Efficiency (FE) | Thermal Treatment Effect |

|---|---|---|---|---|

| Ni-Co (pristine) | 2:1 | Formate | ~70% | Enhances FE and conversion |

| Ni-Co (thermally treated) | 1:2 | Formate | >70% | Significant improvement |

Key Findings :

Role in CO₂ Methanation

- Nickel-Based Catalysts: Utilize the formate pathway, where CO₂ adsorbs on Ni surfaces, forming monodentate formate intermediates that are further hydrogenated to methane .

- Comparison with Other Metals : Alkaline-earth promoters (e.g., MgO) enhance CO₂ adsorption, but Ni remains pivotal due to its optimal metal-support interactions and hydrogenation capability .

Biological Activity

Nickel formate, a coordination compound of nickel and formic acid, has garnered interest in various fields due to its unique properties and biological activities. This article explores the biological activity of this compound, including its role in microbial metabolism, potential toxicity, and applications in nanotechnology.

Chemical Structure and Properties

This compound can be represented by the chemical formula . It typically crystallizes as a dihydrate, where nickel ions are coordinated to formate anions and water molecules. The structure is characterized by a three-dimensional framework stabilized by hydrogen bonds between water molecules and formate oxygen atoms .

Biological Role of Nickel

Nickel is an essential trace element for many microorganisms. It serves as a cofactor for various enzymes involved in critical metabolic processes. Nickel-dependent enzymes, such as urease and superoxide dismutase, play significant roles in nitrogen metabolism and oxidative stress response . The presence of this compound may influence the availability of nickel ions for microbial uptake, thereby affecting microbial growth and activity.

Microbial Utilization

Studies have shown that certain bacteria can utilize nickel from this compound for growth. For instance, the uptake mechanisms involve specific transport systems that regulate the intracellular concentration of nickel ions. This regulation is crucial for maintaining cellular functions and metabolic pathways .

Toxicological Aspects

While nickel is necessary for biological functions, excessive exposure can lead to toxicity. Nickel compounds, including this compound, exhibit varying degrees of toxicity depending on their solubility and bioavailability. Acute studies have indicated that soluble nickel compounds can cause respiratory issues and other health problems in animals exposed to high concentrations .

Toxicity Data

The following table summarizes the acute oral toxicity data for various nickel compounds:

| Compound | Oral LD50 (mg/kg) | Toxicity Classification |

|---|---|---|

| Nickel Acetate | 350 | Category 4 |

| Nickel Sulfate | 310 | Category 4 |

| Nickel Oxide | >3930 | No classification |

| This compound | Not specified | Varies |

This variability highlights the importance of assessing individual compounds' toxicological profiles to understand their safety and regulatory implications .

Applications in Nanotechnology

This compound has been explored as a precursor for synthesizing nickel nanoparticles, which are valuable in various applications, including catalysis and electronics. The thermal decomposition of this compound allows for the formation of nanoparticles at relatively low temperatures compared to other nickel salts. This property is advantageous for producing uniform nanoparticles with narrow size distributions .

Case Studies

- Carbon Nanotube Growth : Research indicates that this compound can effectively facilitate the growth of carbon nanotubes (CNTs) through the formation of active nickel nanoparticles at lower temperatures (around 275 °C) compared to other precursors . This method has implications for developing advanced materials with enhanced electrical properties.

- Electrode Materials : this compound has been utilized in creating electrode materials for batteries and capacitors due to its good conductivity and cost-effectiveness compared to noble metals . This application highlights its potential in energy storage technologies.

Q & A

Basic: What established methods exist for synthesizing nickel formate and characterizing its purity?

Answer:

this compound is typically synthesized via aqueous reactions between nickel salts (e.g., nickel chloride) and formic acid or alkali metal formates. For example, slow evaporation of a nickel nitrate and formic acid solution yields crystalline this compound dihydrate . Characterization requires:

- Purity analysis : Inductively Coupled Plasma (ICP) spectroscopy to confirm Ni²⁺ content and trace impurities.

- Crystallinity : Single-crystal X-ray diffraction (SCXRD) for structural determination (e.g., monoclinic P2₁/c space group, a = 8.5806 Å, b = 7.0202 Å, c = 9.2257 Å) .

- Thermal stability : Thermogravimetric analysis (TGA) to assess dehydration and decomposition thresholds (e.g., decomposition at 180–200°C yielding Ni, CO, CO₂, and CH₄) .

Basic: Which spectroscopic and crystallographic techniques are critical for analyzing this compound’s structure?

Answer:

- X-ray Diffraction (XRD) : Resolves lattice parameters and hydrogen bonding networks. For example, SCXRD at 100 K confirms Ni(II) octahedral coordination with formate and water ligands .

- Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies formate ligand vibrations (e.g., symmetric/asymmetric COO⁻ stretches at 1,380–1,600 cm⁻¹) .

- UV-Vis Spectroscopy : Monitors electronic transitions in doped materials (e.g., Ni-doped g-C₃N₄ shows a red-shifted absorption edge) .

Advanced: How does in situ doping using this compound influence the electronic structure of materials like g-C₃N₄?

Answer:

this compound enables high-level Ni doping in g-C₃N₆ via one-step pyrolysis (550–600°C). The Ni²⁺ ions integrate into the g-C₃N₄ matrix, narrowing the bandgap (e.g., from 2.7 eV to 2.3 eV) and enhancing visible-light absorption. This is confirmed by:

- X-ray Photoelectron Spectroscopy (XPS) : Detects Ni 2p₃/₂ peaks at 855.5 eV, confirming Ni²⁺ incorporation .

- Electron Paramagnetic Resonance (EPR) : Reveals unpaired electrons in doped samples, indicating charge separation efficiency improvements .

Advanced: What are the conflicting reports on this compound’s catalytic performance in CO₂ reduction?

Answer:

- Contradiction : While this compound-derived catalysts enhance photocatalytic H₂ production , pure Ni catalysts exhibit low formate selectivity in CO₂ electroreduction (<20%) .

- Resolution : The discrepancy arises from differing active sites. Doped Ni in g-C₃N₄ facilitates proton-coupled electron transfer, whereas metallic Ni surfaces favor CO over HCOOH .

- Methodological Insight : Use in situ Raman spectroscopy to track intermediate species (e.g., *COOH vs. HCOO⁻) during catalysis .

Advanced: How to design experiments to assess this compound’s role in CO₂ reduction catalysis?

Answer:

- Electrochemical Setup : Utilize an H-cell with CO₂-saturated electrolyte (0.5 M KHCO₃). Apply potentials (−0.8 to −1.2 V vs. RHE) and quantify products via gas chromatography (GC) and nuclear magnetic resonance (NMR) .

- Controlled Variables : Vary pyrolysis temperature (400–700°C) to tune Ni oxidation states (Ni⁰ vs. Ni²⁺) and assess formate selectivity .

Advanced: What methodologies resolve discrepancies in this compound’s thermal decomposition pathways?

Answer:

- Conflict : Decomposition products vary with heating rate and atmosphere (e.g., inert vs. oxidative).

- Resolution :

Basic: What safety protocols are essential when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.